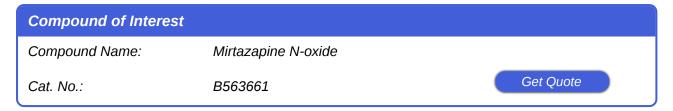


# Mirtazapine N-oxide: A Comprehensive Technical Guide on its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Mirtazapine N-oxide** is a primary metabolite of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder. As a metabolite, understanding its physicochemical properties is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, excretion (ADME), and overall pharmacological profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of **Mirtazapine N-oxide**, detailed experimental protocols for their determination, and a visualization of its formation pathway.

## **Core Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Mirtazapine N-oxide**. It is important to note that while some data are available, experimental values for several properties are not extensively reported in the literature.



Property	Value	Source
Molecular Formula	C17H19N3O	[1][2]
Molecular Weight	281.35 g/mol	[1][2]
CAS Number	155172-12-6	[1][3]
Appearance	Solid (predicted)	[4]
Solubility	Soluble in Methanol	[4]
pKa (Strongest Basic)	4.48 (Predicted)	[5]

## **Experimental Protocols**

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize **Mirtazapine N-oxide**.

## **Melting Point Determination**

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Method[6][7][8][9]

- Sample Preparation: A small amount of finely powdered Mirtazapine N-oxide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an oil bath (Thiele tube) can be used.
- Procedure:
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.



- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
- Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

#### **Boiling Point Determination**

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)[10][11][12][13][14]

- Sample Preparation: A small amount of the liquid Mirtazapine N-oxide (if applicable) is placed in a small-diameter test tube (fusion tube).
- Apparatus: A heating bath (oil or water), a thermometer, and a sealed-end capillary tube are required.
- Procedure:
  - The fusion tube containing the sample is attached to a thermometer.
  - A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
  - The assembly is heated gently in the heating bath.
  - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
  - Heating is discontinued when a steady stream of bubbles is observed.
  - The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

## pKa Determination



The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Methodology: Potentiometric Titration[15][16][17]

- Sample Preparation: A solution of **Mirtazapine N-oxide** of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
- Apparatus: A calibrated pH meter with a combination electrode and a burette for the addition
  of a titrant are used.
- Procedure:
  - The solution of **Mirtazapine N-oxide** is placed in a beaker and the initial pH is recorded.
  - A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.
  - After each addition of the titrant, the solution is stirred, and the pH is recorded.
  - The titration is continued past the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

#### **logP Determination**

The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Methodology: Shake-Flask Method[18][19][20]

- System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Procedure:



- A known amount of Mirtazapine N-oxide is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- Quantification: The concentration of Mirtazapine N-oxide in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

### **Aqueous Solubility Determination**

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method[21][22][23][24]

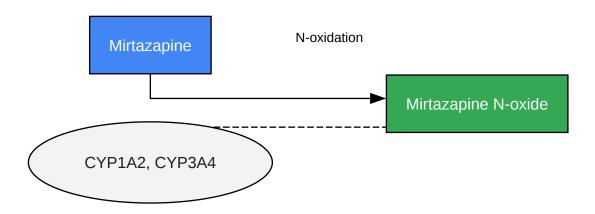
#### Procedure:

- An excess amount of solid Mirtazapine N-oxide is added to a known volume of water or a buffer of a specific pH in a sealed flask.
- The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
- Quantification: The concentration of Mirtazapine N-oxide in the clear aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature and pH.



# Metabolic Pathway of Mirtazapine to Mirtazapine Noxide

Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of **Mirtazapine N-oxide** is a significant metabolic pathway.



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